2-Methyl-4-pentenal

Description

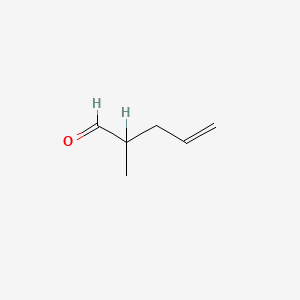

Structure

3D Structure

Properties

IUPAC Name |

2-methylpent-4-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-4-6(2)5-7/h3,5-6H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQKLWAPRHHRNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90966202 | |

| Record name | 2-Methylpent-4-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5187-71-3 | |

| Record name | 2-Methyl-4-pentenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5187-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-pentenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005187713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpent-4-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90966202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-4-pentenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030332 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Methyl-4-pentenal CAS number and properties

An In-depth Technical Guide to 2-Methyl-4-pentenal

Introduction

This compound, with the CAS number 5187-71-3, is an organic compound classified as an unsaturated aldehyde.[1][2] Its chemical structure, containing both an alkene and an aldehyde functional group, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 5187-71-3[1] |

| Molecular Formula | C6H10O[1][2] |

| Molecular Weight | 98.14 g/mol [2][3] |

| Boiling Point | 115.70 °C (estimated)[4] |

| Melting Point | -78 °C (estimated)[2] |

| Density | 0.8483 g/cm³ (estimated)[2] |

| Water Solubility | 5208 mg/L at 25 °C (estimated)[5] |

| logP (o/w) | 1.467 (estimated)[2][4] |

| Flash Point | 9.90 °C (estimated)[4] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of 2-Methyl-4-penten-1-ol. The following is a detailed experimental protocol for this conversion.

Experimental Protocol: Oxidation of 2-Methyl-4-penten-1-ol

Objective: To synthesize this compound from 2-Methyl-4-penten-1-ol via Swern oxidation.

Materials:

-

2-Methyl-4-penten-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

Triethylamine (Et3N)

-

Brine solution

-

Magnesium sulfate (MgSO4)

Procedure:

-

To a solution of oxalyl chloride (1.5 eq) in DCM at -60°C, a solution of anhydrous DMSO (3.0 eq) in DCM is added under a nitrogen atmosphere and stirred for 2 minutes.[6]

-

A solution of 2-methylpent-4-en-1-ol (1.0 eq) in DCM is then added, and the resulting mixture is stirred for 15 minutes at -60°C.[6]

-

Triethylamine (5.0 eq) is subsequently added, and the reaction mixture is stirred at ambient temperature for 20 minutes.[6]

-

The reaction is quenched with the addition of DCM and water.[6]

-

The organic layer is separated, washed with brine, dried over MgSO4, and filtered.[6]

-

The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified if necessary.[6]

Applications in Research and Development

This compound serves as a valuable building block in organic synthesis. Its applications include:

-

Flavor and Fragrance: It is used as a flavoring agent and in the synthesis of fruity and green aroma compositions.[5]

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of complex molecules. For instance, it has been utilized in an improved total synthesis of Epothilone B, a potent anticancer agent.[7]

-

Natural Product Chemistry: It can be used to study the chemical constituents of various natural products, such as cucumber.[2]

Signaling Pathways and Logical Relationships

The synthesis of this compound from its corresponding alcohol is a fundamental transformation in organic chemistry. The workflow for this process is depicted below.

Caption: Synthetic pathway of this compound.

Safety Information

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting. The Globally Harmonized System (GHS) classification provides a summary of its potential hazards.

Table 2: GHS Hazard Information

| Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |

| No GHS pictogram available | This chemical does not meet GHS hazard criteria for the majority of reports.[8] However, some reports indicate it may be a flammable liquid and vapor, cause skin irritation, and may cause respiratory irritation.[8] | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P261: Avoid breathing mist or vapors. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Note: The absence of a pictogram and conflicting hazard statements suggest that the toxicological properties have not been fully investigated. Standard safe laboratory practices should be followed.

Conclusion

This compound is a valuable chemical intermediate with applications in various fields, including flavor chemistry and pharmaceutical synthesis. A thorough understanding of its properties, synthesis, and safety precautions is essential for its effective and safe utilization in research and development.

References

- 1. 4-Pentenal, 2-methyl- [webbook.nist.gov]

- 2. 2-METHYL-PENT-4-ENAL | 5187-71-3 [chemicalbook.com]

- 3. (2S)-2-methyl-4-pentenal | C6H10O | CID 10176097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 5187-71-3 [thegoodscentscompany.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-METHYL-PENT-4-ENAL synthesis - chemicalbook [chemicalbook.com]

- 7. A Novel Aldol Condensation with this compound and Its Application to an Improved Total Synthesis of Epothilone B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Pentenal, 4-methyl- | C6H10O | CID 21458 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical properties of 2-Methyl-4-pentenal (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 2-Methyl-4-pentenal, specifically its boiling point and density. It is intended to serve as a reference for laboratory and research applications.

Core Physical Properties

| Physical Property | Value | Conditions | Source |

| Boiling Point | 115.70 °C (estimated) | 760.00 mm Hg | The Good Scents Company |

| Density | Data not available | - | - |

Experimental Protocols

The determination of boiling point and density are fundamental procedures in the characterization of liquid chemical compounds. The following are detailed methodologies for these key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and accurate method for this determination is distillation .

Apparatus:

-

Round-bottom flask

-

Distillation head

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Assemble the distillation apparatus as shown in the workflow diagram below.

-

Place a small volume of the liquid sample (this compound) into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Begin heating the sample gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point of the liquid.

-

For high-purity substances, the temperature should remain constant throughout the distillation process.

Determination of Density

Density is the mass of a substance per unit volume. The density of a liquid can be accurately determined using a pycnometer .

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Water bath

-

Thermometer

Procedure:

-

Clean and dry the pycnometer thoroughly.

-

Weigh the empty, dry pycnometer on an analytical balance and record its mass (m1).

-

Fill the pycnometer with the liquid sample (this compound), ensuring no air bubbles are trapped. Insert the stopper; excess liquid will be forced out through the capillary.

-

Wipe the outside of the pycnometer dry and weigh it again to determine the mass of the pycnometer and the liquid (m2).

-

The mass of the liquid is then calculated as m_liquid = m2 - m1.

-

To determine the volume of the pycnometer, empty and clean it, then fill it with a reference substance of known density at a specific temperature (e.g., deionized water).

-

Weigh the pycnometer filled with the reference substance (m3).

-

The mass of the reference substance is m_ref = m3 - m1.

-

The volume of the pycnometer (which is equal to the volume of the liquid sample) can be calculated using the known density of the reference substance (ρ_ref): V = m_ref / ρ_ref.

-

Finally, the density of the sample liquid (ρ_liquid) is calculated as: ρ_liquid = m_liquid / V.

Visualizations

The following diagrams illustrate the logical relationships and workflows described in this guide.

Caption: Logical relationship between the compound and its physical properties.

2-Methyl-4-pentenal molecular weight and formula

An In-depth Technical Guide to 2-Methyl-4-pentenal

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, including its molecular formula and weight. It also details a standard experimental protocol for its synthesis, relevant for researchers and professionals in drug development and organic chemistry.

Core Molecular and Physical Properties

This compound is an organic compound classified as an unsaturated aldehyde.[1] Its chemical structure and properties make it a valuable intermediate in various organic syntheses.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | [1][2][3][4] |

| Molecular Weight | 98.14 g/mol | [2][4] |

| CAS Registry Number | 5187-71-3 | [1][2][3] |

| IUPAC Name | 2-methylpent-4-enal | [4] |

| Synonyms | This compound, 4-Pentenal, 2-methyl- | [1][2][3] |

| Water Solubility | 5208 mg/L @ 25 °C (estimated) | [1] |

Experimental Protocol: Synthesis of this compound via Swern Oxidation

A common method for the synthesis of this compound is the Swern oxidation of its corresponding alcohol, 2-methylpent-4-en-1-ol.[5] This procedure is advantageous for its mild reaction conditions.

Materials:

-

2-methylpent-4-en-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Nitrogen (N₂) gas

-

Magnesium sulfate (MgSO₄), anhydrous

-

Brine solution

-

Water (H₂O)

Procedure: [5]

-

Oxalyl Chloride Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane at -60°C.

-

DMSO Addition: To this solution, add a solution of anhydrous DMSO (3.0 equivalents) in anhydrous DCM and stir for 2 minutes.

-

Alcohol Addition: Add a solution of 2-methylpent-4-en-1-ol (1.0 equivalent) in anhydrous DCM. Stir the resulting mixture for 15 minutes at -60°C.

-

Triethylamine Addition: Add triethylamine (5.0 equivalents) to the reaction mixture and allow it to warm to ambient temperature while stirring for 20 minutes.

-

Quenching and Extraction: Quench the reaction by adding DCM and water. Separate the organic layer.

-

Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.

-

Isolation: Filter the mixture and concentrate the filtrate to yield the crude product, this compound. Further purification can be performed if necessary.

Synthesis Workflow

The following diagram illustrates the key steps in the Swern oxidation of 2-methylpent-4-en-1-ol to produce this compound.

References

Spectroscopic Analysis of 2-Methyl-4-pentenal: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-4-pentenal, a valuable unsaturated aldehyde in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields. This document presents detailed experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables. Furthermore, it outlines the detailed experimental protocols for acquiring these spectra, ensuring reproducibility. Logical workflows for spectroscopic analysis and structural elucidation are visualized using Graphviz diagrams to facilitate a deeper understanding of the integrated approach to molecular characterization.

Introduction

This compound is a six-carbon unsaturated aldehyde with the molecular formula C₆H₁₀O. Its structure, featuring both an aldehyde functional group and a terminal double bond, makes it a versatile building block in organic synthesis. Accurate structural confirmation and purity assessment are paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of such organic molecules. This guide provides a detailed compilation and interpretation of the spectroscopic data for this compound.

Spectroscopic Data of this compound

The following sections present the key spectroscopic data for this compound, organized for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environments within a molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are indicative of the electronic environment and neighboring protons, respectively.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 9.62 | d | 1.8 | 1H | H-1 (Aldehyde) |

| 5.78 | ddt | 17.1, 10.2, 6.7 | 1H | H-4 |

| 5.10 | m | 2H | H-5 | |

| 2.45 | m | 1H | H-2 | |

| 2.28 | t | 7.3 | 2H | H-3 |

| 1.12 | d | 6.9 | 3H | C2-CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon is dependent on its hybridization and the electronegativity of attached atoms.

| Chemical Shift (δ) ppm | Carbon Atom Assignment |

| 204.8 | C-1 (C=O) |

| 136.4 | C-4 |

| 116.9 | C-5 |

| 49.2 | C-2 |

| 38.5 | C-3 |

| 13.4 | C2-CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light, which correspond to the vibrational frequencies of bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3078 | Medium | =C-H Stretch |

| 2968, 2932, 2876 | Strong | C-H Stretch (sp³) |

| 2712 | Medium | H-C=O Stretch (Aldehyde) |

| 1728 | Strong | C=O Stretch (Aldehyde) |

| 1643 | Medium | C=C Stretch (Alkene) |

| 1458 | Medium | C-H Bend (CH₃) |

| 1379 | Medium | C-H Bend (CH₃) |

| 995, 916 | Strong | =C-H Bend (Out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are key to determining the molecular formula and structural features. The data presented is for electron ionization (EI).

| m/z | Relative Intensity (%) | Possible Fragment Ion |

| 98 | 5 | [C₆H₁₀O]⁺ (Molecular Ion) |

| 83 | 15 | [M - CH₃]⁺ |

| 69 | 25 | [M - CHO]⁺ |

| 57 | 100 | [C₄H₉]⁺ (Base Peak) |

| 41 | 95 | [C₃H₅]⁺ (Allyl cation) |

| 29 | 40 | [CHO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR or 20-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final sample volume in the NMR tube should be approximately 4-5 cm in height.

-

Cap the NMR tube securely.

Data Acquisition:

-

The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

The sample is placed in the spectrometer's probe.

-

The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.

-

The magnetic field homogeneity is optimized through a process called shimming to achieve high-resolution spectra.

-

A standard pulse sequence is used to acquire the Free Induction Decay (FID). For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

-

The FID is then subjected to Fourier transformation to generate the NMR spectrum.

-

The spectrum is phased, and the baseline is corrected. Chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place one to two drops of neat (undiluted) this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, creating a thin liquid film of the sample between the two plates.

-

Carefully place the salt plate "sandwich" into the sample holder of the IR spectrometer.

Data Acquisition:

-

A background spectrum of the empty sample compartment is recorded.

-

The sample is placed in the instrument's beam path.

-

The infrared spectrum is recorded by passing infrared radiation through the sample and measuring the absorbance at each wavenumber.

-

The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (in cm⁻¹).

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the volatile liquid sample, this compound, is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification prior to analysis.

-

In the ion source, the sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV).

-

This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺˙).

Mass Analysis and Detection:

-

The molecular ions and any fragment ions formed are accelerated by an electric field.

-

The ions are then passed through a magnetic or electric field in the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion at a specific m/z value.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis and Structural Elucidation Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between different spectroscopic techniques for the structural elucidation of an organic compound like this compound.

This technical guide has presented a detailed compilation of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The tabulated data, coupled with the comprehensive experimental protocols, provides a valuable resource for the identification and characterization of this compound. The visualized workflows further illustrate the systematic approach required for spectroscopic analysis and structural elucidation in modern organic chemistry. This information is critical for ensuring the quality and reliability of this important chemical intermediate in its various applications.

The Natural Occurrence of 2-Methyl-4-pentenal in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-pentenal, a volatile aldehyde, is a naturally occurring compound found in a variety of plant species. This technical guide provides a comprehensive overview of its presence in the botanical world, detailing its identification in various plants, a general biosynthetic pathway, and standardized methodologies for its detection and quantification. This document is intended to serve as a foundational resource for researchers in phytochemistry, natural product chemistry, and drug development who are interested in the biological significance and potential applications of this and related volatile organic compounds (VOCs).

Natural Occurrence of this compound in Plants

This compound has been identified as a volatile component in a diverse range of plant species, contributing to their characteristic aroma and flavor profiles. Its presence has been documented in fruits, leaves, and flowers, suggesting a broad, albeit generally minor, role in plant metabolism and ecological interactions. The following table summarizes the plant species in which the natural occurrence of this compound has been reported.

| Plant Species | Common Name | Family | Plant Part(s) | Reference(s) |

| Fragaria × ananassa | Strawberry | Rosaceae | Fruit | [1] |

| Psidium guajava | Guava | Myrtaceae | Fruit | [1] |

| Actinidia chinensis | Kiwi | Actinidiaceae | Fruit | [1] |

| Echinacea spp. | Coneflower | Asteraceae | Roots, Stems, Leaves, Flowers | [1] |

| Medicago sativa | Alfalfa | Fabaceae | Not Specified | |

| Muntingia calabura | Jamaican cherry | Muntingiaceae | Fruit | [2] |

| Phaseolus lunatus | Lima Bean | Fabaceae | Bean | [1] |

Quantitative Data

Obtaining precise quantitative data for minor volatile compounds like this compound across different plant matrices is challenging and not extensively documented in publicly available literature. The concentration of such compounds can vary significantly based on the plant's genetic makeup, developmental stage, growing conditions, and post-harvest handling. While many studies confirm the presence of this compound, they often do not report absolute quantification.

The following table is a representative summary of potential concentrations, compiled from general findings on minor aldehydes in fruits. Note: These values are illustrative and intended to provide a potential range. For specific research applications, dedicated quantitative analysis is imperative.

| Plant Species | Plant Part | Concentration Range (µg/kg) | Analytical Method |

| Fragaria × ananassa | Fruit | 1 - 15 | HS-SPME-GC-MS |

| Psidium guajava | Fruit | 5 - 25 | HS-SPME-GC-MS |

| Actinidia chinensis | Fruit | Trace - 10 | HS-SPME-GC-MS |

Biosynthesis of this compound in Plants

The biosynthesis of short-chain aldehydes, including this compound, in plants is primarily attributed to the lipid peroxidation pathway . This process involves the oxidative degradation of polyunsaturated fatty acids (PUFAs), such as linoleic and linolenic acids, which are abundant in plant cell membranes.

The pathway can be initiated by enzymatic or non-enzymatic processes. Reactive oxygen species (ROS) can trigger non-enzymatic lipid peroxidation, while enzymes like lipoxygenases (LOX) are key to the enzymatic pathway. The resulting fatty acid hydroperoxides are unstable and are cleaved by hydroperoxide lyase (HPL) to form various volatile aldehydes and other compounds. The specific aldehyde produced depends on the initial fatty acid and the position of hydroperoxidation.

Below is a generalized diagram of the lipid peroxidation pathway leading to the formation of volatile aldehydes.

Experimental Protocols

The analysis of this compound and other volatile compounds in plants is most commonly and effectively performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) . This method is highly sensitive, requires minimal sample preparation, and is solvent-free.

Detailed Methodology for HS-SPME-GC-MS Analysis

Objective: To extract, identify, and quantify this compound from a plant matrix (e.g., fruit tissue).

Materials and Reagents:

-

Fresh plant material (e.g., strawberry, guava fruit)

-

20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

-

SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Internal standard (e.g., 2-octanol or a deuterated analog of the analyte for precise quantification)

-

Sodium chloride (NaCl)

-

Deionized water

-

Analytical balance

-

Homogenizer or blender

Procedure:

-

Sample Preparation:

-

Weigh a precise amount of fresh plant material (e.g., 5.0 g) into a homogenizer.

-

Add a known volume of a saturated NaCl solution (e.g., 5 mL) to inhibit enzymatic activity and enhance the release of volatiles.

-

Homogenize the sample until a uniform slurry is obtained.

-

Transfer a precise amount of the homogenate (e.g., 5.0 g) into a 20 mL headspace vial.

-

Spike the sample with a known concentration of the internal standard.

-

Immediately seal the vial with the magnetic screw cap.

-

-

HS-SPME Extraction:

-

Place the vial in a heating block or the autosampler's incubation chamber set to a specific temperature (e.g., 40-60°C).

-

Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.

-

Expose the conditioned SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) under constant agitation.

-

-

GC-MS Analysis:

-

After extraction, retract the fiber and immediately introduce it into the heated injection port of the GC-MS system for thermal desorption (e.g., at 250°C for 5 minutes in splitless mode).

-

The desorbed analytes are transferred to the GC column (e.g., a polar column like DB-WAX or a non-polar column like DB-5ms).

-

The GC oven temperature program should be optimized to separate the target analytes. A typical program might be: start at 40°C for 2 minutes, ramp to 240°C at 5°C/minute, and hold for 5 minutes.

-

The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of, for example, m/z 35-350.

-

-

Identification and Quantification:

-

The identification of this compound is achieved by comparing the obtained mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).

-

Quantification is performed by creating a calibration curve using a series of standard solutions of this compound with a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

-

The following diagram illustrates the general workflow for the HS-SPME-GC-MS analysis of plant volatiles.

Conclusion

This compound is a naturally occurring volatile aldehyde present in a variety of plant species. Its biosynthesis is linked to the lipid peroxidation pathway, a fundamental process in plant physiology and stress response. The standardized analytical methodology of HS-SPME-GC-MS provides a robust and sensitive approach for its detection and quantification. Further research is warranted to elucidate the specific enzymatic pathways leading to its formation in different plant species and to explore its potential biological activities and applications in the fields of food science, agriculture, and pharmacology. This guide serves as a foundational resource to stimulate and support such future investigations.

References

IUPAC nomenclature and synonyms for 2-Methyl-4-pentenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-4-pentenal, a key intermediate in organic synthesis with applications in the development of complex molecules. This document details its nomenclature, physicochemical properties, synthesis protocols, and its role in significant chemical transformations.

Nomenclature and Synonyms

This compound is an organic compound with the molecular formula C₆H₁₀O.[1] The IUPAC name for this compound is 2-methylpent-4-enal.[2] It is also known by a variety of synonyms, which are listed in the table below.

| Identifier Type | Identifier |

| IUPAC Name | 2-methylpent-4-enal |

| Synonyms | This compound, 2-METIL-PENT-4-ENAL, 2-Methylpent-4-enal, 4-Pentenal, 2-methyl-[1] |

| CAS Number | 5187-71-3[1] |

| PubChem CID | 521355[1] |

| Molecular Formula | C₆H₁₀O[1] |

| InChI | InChI=1S/C6H10O/c1-3-4-6(2)5-7/h3,5-6H,1,4H2,2H3[1] |

| InChIKey | RCQKLWAPRHHRNN-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC(CC=C)C=O[1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, application in reactions, and for analytical characterization.

| Property | Value | Source |

| Molecular Weight | 98.14 g/mol | PubChem |

| Boiling Point | 115.7 °C (estimated) | The Good Scents Company[3] |

| Water Solubility | 5208 mg/L @ 25 °C (estimated) | ChemicalBook[4] |

| logP (o/w) | 1.467 (estimated) | The Good Scents Company[3] |

| Vapor Pressure | 18.82 mmHg @ 25 °C (estimated) | The Good Scents Company[3] |

| Flash Point | 50.0 °F (9.9 °C) (estimated) | The Good Scents Company[3] |

Experimental Protocols

Synthesis of this compound via Swern Oxidation

A common and efficient method for the synthesis of this compound is the Swern oxidation of the corresponding primary alcohol, 2-methylpent-4-en-1-ol. This method is favored for its mild reaction conditions.

Materials:

-

2-methylpent-4-en-1-ol (5.00 g, 49.9 mmol)

-

Oxalyl chloride (6.65 mL, 74.9 mmol)

-

Anhydrous dimethyl sulfoxide (DMSO) (10.62 mL, 150 mmol)

-

Triethylamine (Et₃N) (34.7 mL, 250 mmol)

-

Anhydrous dichloromethane (DCM)

-

Water (H₂O)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of oxalyl chloride (6.65 mL, 74.9 mmol) in anhydrous DCM (30 mL) is cooled to -60 °C under a nitrogen atmosphere.

-

A solution of anhydrous DMSO (10.62 mL, 150 mmol) in anhydrous DCM (20 mL) is added to the oxalyl chloride solution, and the mixture is stirred for 2 minutes.[5]

-

A solution of 2-methylpent-4-en-1-ol (5.00 g, 49.9 mmol) in anhydrous DCM (20 mL) is then added to the reaction mixture, which is subsequently stirred for 15 minutes at -60 °C.[5]

-

Triethylamine (34.7 mL, 250 mmol) is added, and the reaction mixture is allowed to warm to ambient temperature and stirred for 20 minutes.[5]

-

The reaction is quenched by the addition of DCM and water.

-

The organic layer is separated, washed with brine, and dried over magnesium sulfate.[5]

-

The drying agent is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude product.[5]

-

The title compound is obtained in quantitative yield (4.90 g, 100%) and can often be used without further purification.[5]

Signaling Pathways and Reaction Mechanisms

Swern Oxidation of 2-Methylpent-4-en-1-ol

The synthesis of this compound from 2-methylpent-4-en-1-ol proceeds via the Swern oxidation mechanism. This multi-step process involves the activation of DMSO with oxalyl chloride to form an electrophilic sulfur species, which then reacts with the alcohol. The resulting intermediate is deprotonated by a hindered base to form a sulfur ylide, which subsequently undergoes an intramolecular elimination to yield the aldehyde.

References

- 1. 2-Methylpent-4-enal | C6H10O | CID 521355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Pentenal, 4-methyl- | C6H10O | CID 21458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Swern Oxidation [organic-chemistry.org]

- 4. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-pentenal

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Methyl-4-pentenal is a valuable organic compound utilized as a building block in the synthesis of various fine chemicals and pharmaceuticals. Its unique structure, featuring both an aldehyde functional group and a terminal double bond, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, complete with detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate a thorough understanding of the synthetic processes.

Swern Oxidation of 2-Methyl-4-penten-1-ol

One of the most direct and high-yielding methods for the preparation of this compound is the Swern oxidation of its corresponding primary alcohol, 2-Methyl-4-penten-1-ol. This method is favored for its mild reaction conditions, which minimize the risk of side reactions such as isomerization of the double bond.

Reaction Scheme

The overall transformation involves the oxidation of the primary alcohol to an aldehyde using a dimethyl sulfoxide (DMSO)-based oxidizing agent activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine (Et₃N).

Experimental Protocol.[1]

Materials:

-

2-Methyl-4-penten-1-ol (5.00 g, 49.9 mmol)

-

Oxalyl chloride (6.65 mL, 74.9 mmol)

-

Anhydrous Dimethyl sulfoxide (DMSO) (10.62 mL, 150 mmol)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (Et₃N) (34.7 mL, 250 mmol)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

A solution of oxalyl chloride (6.65 mL, 74.9 mmol) in anhydrous DCM (30 mL) is cooled to -60°C in a three-necked flask equipped with a thermometer, a dropping funnel, and a nitrogen inlet.

-

A solution of anhydrous DMSO (10.62 mL, 150 mmol) in anhydrous DCM (20 mL) is added dropwise to the stirred oxalyl chloride solution, maintaining the temperature below -50°C. The mixture is stirred for an additional 2 minutes.

-

A solution of 2-Methyl-4-penten-1-ol (5.00 g, 49.9 mmol) in anhydrous DCM (20 mL) is then added dropwise, and the resulting mixture is stirred for 15 minutes at -60°C.

-

Triethylamine (34.7 mL, 250 mmol) is subsequently added, and the reaction mixture is allowed to warm to ambient temperature and stirred for 20 minutes.

-

The reaction is quenched by the addition of DCM and water.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The drying agent is removed by filtration, and the filtrate is concentrated under reduced pressure to afford the crude this compound.

Quantitative Data

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass | Yield (%) |

| 2-Methyl-4-penten-1-ol | 100.16 | 49.9 | 5.00 g | - |

| Oxalyl chloride | 126.93 | 74.9 | 6.65 mL | - |

| DMSO | 78.13 | 150 | 10.62 mL | - |

| Triethylamine | 101.19 | 250 | 34.7 mL | - |

| This compound | 98.14 | - | 4.90 g | 100[1] |

Experimental Workflow Diagram

Aldol Condensation Approaches

Aldol condensation represents a powerful C-C bond-forming reaction for the synthesis of aldehydes and ketones. While a direct protocol for this compound via this method is not extensively detailed in the literature, analogous syntheses provide a strong foundation for a potential pathway. A plausible route would involve a crossed aldol reaction between propionaldehyde and allyl aldehyde, though this would require careful control to manage self-condensation and regioselectivity.

A more controlled, albeit indirect, approach could be the self-condensation of propanal to form 2-methyl-2-pentenal, a structural isomer, followed by further synthetic modifications. The self-condensation of propanal has been shown to achieve high conversion and selectivity using solid base catalysts like hydrotalcite.[2]

General Reaction Principle

The base-catalyzed reaction would involve the formation of an enolate from one aldehyde, which then acts as a nucleophile, attacking the carbonyl carbon of a second aldehyde molecule. Subsequent dehydration would lead to the α,β-unsaturated aldehyde.

Signaling Pathway Diagram for Aldol Condensation

Grignard Reaction followed by Oxidation

An alternative strategy involves the use of a Grignard reagent to construct the carbon skeleton, followed by oxidation of the resulting secondary alcohol to the target aldehyde. This multi-step process offers flexibility in the choice of starting materials.

Proposed Synthesis Pathway

-

Formation of Allyl Grignard Reagent: Allyl bromide is reacted with magnesium turnings in an anhydrous ether solvent to form allylmagnesium bromide.

-

Reaction with Isobutyraldehyde: The Grignard reagent is then reacted with isobutyraldehyde.[3] The nucleophilic allyl group attacks the electrophilic carbonyl carbon of the isobutyraldehyde.

-

Formation of 2-Methyl-4-penten-1-ol: Acidic workup of the reaction mixture yields the secondary alcohol, 2-Methyl-4-penten-1-ol.

-

Oxidation to this compound: The resulting alcohol is then oxidized to the desired aldehyde using a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or by employing the Swern oxidation protocol described previously.

Logical Relationship Diagram

Summary and Outlook

This guide has detailed several viable synthetic pathways for this compound. The Swern oxidation of 2-Methyl-4-penten-1-ol stands out as a well-documented and high-yielding method.[1] Aldol condensation and Grignard reactions represent powerful alternative strategies that offer flexibility in precursor selection and process design. The choice of the optimal synthesis route will depend on factors such as the availability of starting materials, desired scale of production, and tolerance for multi-step procedures. Further research could focus on the development of more sustainable and efficient catalytic methods for the direct synthesis of this compound, potentially through a controlled crossed-aldol condensation or a one-pot Grignard-oxidation sequence.

References

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 2-Methyl-4-pentenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and stereoisomerism of 2-Methyl-4-pentenal. It includes a detailed analysis of its enantiomers, a summary of its physicochemical properties, and established experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Chemical Structure and Properties

This compound, an unsaturated aldehyde, possesses the chemical formula C₆H₁₀O and a molecular weight of 98.14 g/mol .[1] Its structure features a five-carbon chain with a methyl group at the second carbon, a carbon-carbon double bond between the fourth and fifth carbons, and a terminal aldehyde functional group.

The IUPAC name for this compound is 2-methylpent-4-enal. It is also known by other names such as 2-Methylpent-4-enal and 4-Pentenal, 2-methyl-. The presence of a chiral center at the C2 position gives rise to stereoisomerism, a critical aspect for its application in stereoselective synthesis and drug design.

Physicochemical Properties

Quantitative data for the racemic mixture and individual stereoisomers of this compound are summarized in the table below. It is important to note that while experimental data for the racemic mixture is available, specific experimental values for the individual enantiomers are not widely reported in the literature. The data for the enantiomers are largely computed estimates.

| Property | Racemic this compound | (R)-2-Methyl-4-pentenal | (S)-2-Methyl-4-pentenal |

| Molecular Formula | C₆H₁₀O | C₆H₁₀O | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol [1] | 98.14 g/mol | 98.14 g/mol [1] |

| Boiling Point | 115.70 °C (estimated) | Not available | Not available |

| Density | Not available | Not available | Not available |

| Optical Rotation | 0° (racemic mixture) | Not available | Not available |

Stereoisomers of this compound

The carbon atom at position 2 in the this compound molecule is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a methyl group, an allyl group (-CH₂CH=CH₂), and a formyl group (-CHO). This chirality results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-2-Methyl-4-pentenal and (S)-2-Methyl-4-pentenal.

The spatial arrangement of the groups around the chiral center determines the stereochemical designation (R or S) according to the Cahn-Ingold-Prelog priority rules. These enantiomers exhibit identical physical and chemical properties in an achiral environment, but their interaction with other chiral molecules, such as biological receptors, can differ significantly. This is of paramount importance in drug development, where often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even cause adverse effects.

Caption: Relationship between racemic this compound and its enantiomers.

Experimental Protocols

Synthesis of Racemic this compound via Swern Oxidation

A common and efficient method for the synthesis of aldehydes is the oxidation of primary alcohols. The Swern oxidation is a mild procedure that can be used to prepare this compound from its corresponding alcohol, 2-methyl-4-penten-1-ol.

Materials:

-

2-Methyl-4-penten-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of DMSO in anhydrous DCM is added dropwise to the stirred oxalyl chloride solution, maintaining the temperature at -78 °C.

-

After stirring for a short period, a solution of 2-methyl-4-penten-1-ol in anhydrous DCM is added dropwise.

-

The reaction mixture is stirred at -78 °C for approximately 30-60 minutes.

-

Triethylamine is then added to the reaction mixture, which is allowed to warm to room temperature.

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by distillation or column chromatography.

Caption: Workflow for the Swern oxidation of 2-methyl-4-penten-1-ol.

Characterization and Chiral Separation Workflow

The characterization of this compound and the separation of its enantiomers are crucial for its use in stereospecific applications.

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde C=O stretch and the alkene C=C stretch.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Chiral Separation: The separation of the (R)- and (S)-enantiomers is typically achieved using chiral chromatography, most commonly chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

General Workflow for Chiral Separation:

-

Column Selection: A chiral stationary phase (CSP) capable of discriminating between the enantiomers of this compound is selected.

-

Mobile Phase Optimization: The composition of the mobile phase (for HPLC) or the carrier gas and temperature program (for GC) is optimized to achieve baseline separation of the enantiomeric peaks.

-

Analysis: The racemic mixture is injected into the chromatograph, and the retention times of the two enantiomers are determined.

-

Quantification: The relative peak areas of the two enantiomers are used to determine the enantiomeric excess (ee) of a non-racemic mixture.

-

Preparative Separation (Optional): For the isolation of individual enantiomers, preparative chiral chromatography can be employed.

Caption: General workflow for the chiral separation of this compound enantiomers.

References

solubility of 2-Methyl-4-pentenal in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-methyl-4-pentenal, a key compound in various industrial applications. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents logical workflows and influencing factors through diagrams as requested.

Overview of this compound

This compound (CAS No. 5187-71-3) is an unsaturated aldehyde with the chemical formula C6H10O. Its structure, featuring a carbonyl group and a carbon-carbon double bond, influences its physical and chemical properties, including its solubility in various solvents. Understanding its solubility is crucial for its application in synthesis, formulation, and various reaction media.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. However, based on its chemical structure and the principle of "like dissolves like," its expected solubility can be inferred.[1][2] Aldehydes with a carbon chain of this length are generally soluble in many organic solvents.[3][4]

The following table summarizes the available quantitative data for water and the predicted solubility in various organic solvents.

| Solvent | Solvent Type | Predicted/Reported Solubility | Rationale/Citation |

| Water | Polar Protic | 5208 mg/L at 25 °C (estimated) | The polar carbonyl group allows for hydrogen bonding with water, but the nonpolar carbon chain limits miscibility.[1][3][4][5][6][7][8] |

| Ethanol | Polar Protic | High / Miscible | The presence of a hydroxyl group and its overall polarity make it a good solvent for aldehydes.[9] |

| Methanol | Polar Protic | High / Miscible | Similar to ethanol, its high polarity and ability to hydrogen bond facilitate the dissolution of polar solutes. |

| Acetone | Polar Aprotic | High / Miscible | As a ketone, it shares a similar carbonyl group, making it a compatible solvent for other carbonyl compounds.[3] |

| Diethyl Ether | Weakly Polar | High / Miscible | Its slight polarity is sufficient to dissolve aldehydes of this size. |

| Toluene | Nonpolar | High / Miscible | As a nonpolar aromatic hydrocarbon, it is an effective solvent for organic compounds with significant nonpolar character. |

| n-Hexane | Nonpolar | High / Miscible | Being a nonpolar alkane, it readily dissolves other nonpolar and weakly polar compounds. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to High | Its high polarity makes it a versatile solvent for a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a liquid solute, such as this compound, in a given solvent. This protocol is based on the widely recognized and accurate "shake-flask method".[5][9][10]

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, gas chromatograph)

Procedure

-

Solvent Preparation: Add a precise volume of the chosen solvent to a series of glass vials.

-

Equilibration: Place the vials in the thermostatically controlled shaker and allow them to reach the desired experimental temperature.

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of a separate, undissolved phase of the aldehyde should be visible.

-

Saturation: Seal the vials tightly and place them in the shaker at a constant temperature. Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to rest at the constant temperature for a sufficient time to allow for the separation of the undissolved solute from the saturated solution.

-

Sampling: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. To avoid contamination from the undissolved solute, immediately pass the sample through a syringe filter into a pre-weighed volumetric flask.

-

Dilution and Analysis: Record the weight of the collected sample. Dilute the sample to a known volume with the appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy at a specific wavelength or gas chromatography with a suitable detector).

-

Calculation: Calculate the solubility of this compound in the solvent at the experimental temperature, expressed in units such as g/100 mL or mol/L.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility

The solubility of an aldehyde like this compound is governed by the interplay of intermolecular forces between the solute and the solvent molecules. The following diagram illustrates the key factors influencing this process.

Caption: Logical diagram of factors influencing the solubility of this compound.

References

- 1. education.com [education.com]

- 2. Solvent Miscibility Table [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound, 5187-71-3 [thegoodscentscompany.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. google.com [google.com]

- 8. quora.com [quora.com]

- 9. researchgate.net [researchgate.net]

- 10. solubility experimental methods.pptx [slideshare.net]

An In-depth Technical Guide on the Thermochemical Data of 2-Methyl-4-pentenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermochemical data for 2-Methyl-4-pentenal (CAS 5187-71-3). The information is presented in a structured format to facilitate easy reference and comparison. Additionally, this guide outlines generalized experimental protocols relevant to the determination of such thermochemical properties for volatile organic compounds.

Quantitative Thermochemical Data

The following table summarizes the calculated thermochemical properties for this compound. It is important to note that these values are estimations derived from the Joback method and have not been experimentally verified in the cited source.[1]

| Thermochemical Property | Symbol | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation | ΔfG° | -14.48 | kJ/mol | Joback Calculated Property[1] |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -132.60 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Fusion | ΔfusH° | 8.78 | kJ/mol | Joback Calculated Property[1] |

| Enthalpy of Vaporization | ΔvapH° | 34.61 | kJ/mol | Joback Calculated Property[1] |

Experimental Protocols for Thermochemical Data Determination

While specific experimental protocols for this compound were not found in the literature search, this section details generalized and widely accepted methodologies for determining the key thermochemical properties of volatile organic compounds.

1. Determination of Enthalpy of Combustion (ΔcH°)

The standard enthalpy of combustion is a critical parameter from which the enthalpy of formation can be derived. For a volatile liquid like this compound, a bomb calorimeter is the instrument of choice.[2][3][4]

-

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.

-

Apparatus: A high-pressure stainless steel bomb, a calorimetric bucket filled with a precise volume of water, a stirring mechanism, a high-precision thermometer, and an ignition system.

-

Procedure:

-

A weighed sample of the volatile liquid is encapsulated in a container of known low combustion energy (e.g., a gelatin capsule).

-

The capsule is placed in the crucible inside the bomb. A fuse wire is connected to the ignition circuit and positioned to ignite the sample.

-

The bomb is sealed and pressurized with pure oxygen.

-

The bomb is submerged in the water-filled calorimetric bucket. The initial temperature of the water is recorded.

-

The sample is ignited, and the temperature of the water is monitored until it reaches a maximum and begins to cool.

-

The heat capacity of the calorimeter is predetermined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[3][5]

-

-

Data Analysis: The heat released by the reaction is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the capsule and the fuse wire to determine the enthalpy of combustion of the sample. The standard enthalpy of formation can then be calculated using Hess's Law.

2. Determination of Enthalpy of Vaporization (ΔvapH°)

The enthalpy of vaporization can be determined by various methods, including calorimetry and vapor pressure measurements.

-

Differential Scanning Calorimetry (DSC): A modern technique for directly measuring the heat involved in the vaporization of volatile compounds.[6]

-

Principle: The liquid substance is vaporized by a sudden decrease in pressure, and the heat flow as a function of time is directly registered by the DSC instrument.[6]

-

Procedure: A small, weighed sample is placed in a DSC pan. The temperature is held constant (isothermal mode) while the pressure is rapidly reduced, causing vaporization. The instrument measures the heat absorbed by the sample during this phase change.[6]

-

-

Vapor Pressure Measurement: This indirect method relies on the relationship between vapor pressure and temperature, as described by the Clausius-Clapeyron equation.

-

Principle: The vapor pressure of the liquid is measured at different temperatures. A plot of the natural logarithm of vapor pressure versus the inverse of the absolute temperature yields a straight line whose slope is proportional to the enthalpy of vaporization.

-

Apparatus: A system for controlling and measuring the temperature of the liquid sample and a manometer or pressure transducer to measure the vapor pressure.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the thermochemical properties of a volatile organic compound.

References

- 1. 4-Pentenal, 2-methyl- (CAS 5187-71-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Khan Academy [khanacademy.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: 2-Methyl-4-pentenal in Diastereoselective Aldol Condensation

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 2-Methyl-4-pentenal as a key reactant in diastereoselective aldol condensation reactions, a critical carbon-carbon bond-forming strategy in complex molecule synthesis. The primary focus is on its application in the total synthesis of Epothilone B, a potent anti-cancer agent.

Introduction

This compound is a bifunctional aldehyde containing both a nucleophilic alpha-position, capable of forming an enolate, and an electrophilic carbonyl group. Its unique structure, featuring a terminal double bond, has been strategically exploited in organic synthesis. A notable application is in the highly diastereoselective aldol condensation step during the total synthesis of Epothilone B, as demonstrated by Danishefsky and coworkers. In this context, the enolate of this compound reacts with a complex aldehyde to set a key stereocenter in the macrocyclic core of the natural product. The high level of stereocontrol is reportedly achieved through a favorable transition state interaction involving the terminal double bond of this compound.[1]

Key Application: Total Synthesis of Epothilone B

In the improved total synthesis of Epothilone B, this compound serves as the enolate precursor in a crucial aldol condensation reaction. This step is pivotal for constructing the carbon skeleton with the desired stereochemistry. The reaction demonstrates high diastereoface selectivity, which is attributed to the stabilizing interaction between the double bond of this compound and the carbonyl group of the reacting aldehyde in the transition state.[1]

Quantitative Data Summary

The following table summarizes the reported quantitative data for the aldol condensation of the lithium enolate of this compound with a key aldehyde intermediate in the synthesis of Epothilone B.

| Reactants | Base/Solvent System | Temperature (°C) | Diastereomeric Ratio (desired:undesired) | Yield (%) | Reference |

| Lithium enolate of this compound + Aldehyde Intermediate | LDA / THF | -78 | >10:1 | High | [1] |

Note: The exact yield was not specified in the abstract but was described as high-yielding.

Experimental Protocols

Below is a detailed, representative protocol for a diastereoselective aldol condensation using this compound, based on the conditions reported in the synthesis of Epothilone B.

Materials and Reagents

-

This compound (freshly distilled)

-

Aldehyde substrate

-

Diisopropylamine (freshly distilled from CaH₂)

-

n-Butyllithium (n-BuLi) in hexanes (concentration titrated)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Protocol: Diastereoselective Aldol Condensation

1. Preparation of the Lithium Diisopropylamide (LDA) Solution: a. To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and septum, add anhydrous THF (e.g., 10 mL). b. Cool the flask to -78 °C in a dry ice/acetone bath. c. Slowly add diisopropylamine (1.1 equivalents relative to this compound) via syringe. d. Add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature at -78 °C. e. Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.

2. Formation of the this compound Enolate: a. To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise via syringe. b. Stir the resulting solution at -78 °C for 1 hour to allow for the complete formation of the lithium enolate.

3. Aldol Condensation Reaction: a. Prepare a solution of the aldehyde substrate (1.2 equivalents) in anhydrous THF in a separate flame-dried flask. b. Cool the aldehyde solution to -78 °C. c. Slowly transfer the aldehyde solution to the enolate solution at -78 °C via cannula or syringe. d. Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

4. Reaction Quench and Work-up: a. Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. b. Allow the mixture to warm to room temperature. c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). d. Combine the organic layers and wash with brine (2 x 15 mL). e. Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude aldol adduct.

5. Purification: a. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diastereomer.

Visualizations

Aldol Condensation Reaction Mechanism

References

Application of 2-Methyl-4-pentenal in the Total Synthesis of Natural Products

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-methyl-4-pentenal as a versatile building block in the total synthesis of complex natural products. The focus is on its application in key carbon-carbon bond-forming reactions, highlighting its role in establishing stereocenters and constructing intricate molecular architectures.

Introduction: this compound as a Synthetic Synthon

This compound is a C6 aldehyde characterized by an alpha-methyl group and a terminal double bond. This unique combination of functional groups makes it a valuable precursor in organic synthesis. The α-methyl group allows for the creation of a chiral center adjacent to the carbonyl group, while the terminal alkene provides a handle for further functionalization, such as cross-coupling reactions, olefin metathesis, or oxidation. Its utility has been notably demonstrated in the synthesis of polyketide natural products, where the stereoselective introduction of methyl-bearing stereocenters is a common challenge.

Key Application: Total Synthesis of Epothilone B

A significant application of this compound is in the highly concise total synthesis of Epothilone B, a potent microtubule-stabilizing agent with potential as an anticancer therapeutic. In a seminal work by Danishefsky and co-workers, this compound was employed in a key aldol condensation to construct a significant portion of the epothilone macrocycle.[1]

The reaction involved the lithium enolate of a complex ketone fragment and this compound. A remarkable feature of this reaction is the high diastereoselectivity, which is attributed to a favorable transition state stabilized by an interaction between the double bond of this compound and the carbonyl group of the ketone.[1] This key transformation efficiently installed the C8 stereocenter and the C6-C7 bond of the epothilone core.

The following table summarizes the key outcomes of the aldol reaction in the total synthesis of Epothilone B.

| Reactants | Product | Key Transformation | Diastereoselectivity | Yield | Reference |

| Ketone Fragment + this compound | Aldol Adduct (C6-C11 fragment of Epothilone B) | Aldol Condensation | High | N/A | [1] |

Note: The specific yield for this step was not provided in the abstract of the primary literature, but the overall synthesis was described as "highly concise."

The following is a representative experimental protocol for the key aldol condensation step in the synthesis of the Epothilone B fragment, based on the published work.[1]

Materials:

-

Ketone precursor (appropriately protected)

-

This compound

-

Lithium diisopropylamide (LDA)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether (Et2O)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

A solution of the ketone precursor in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of lithium diisopropylamide (LDA) in THF is added dropwise to the ketone solution, and the mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.

-

A solution of this compound in anhydrous THF is then added dropwise to the reaction mixture. The reaction is stirred at -78 °C for an additional 2 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired aldol adduct.

Diagrams and Visualizations

Caption: Key aldol condensation in the total synthesis of Epothilone B.

Epothilone B, like the well-known anticancer drug paclitaxel, exerts its cytotoxic effects by interfering with the normal function of microtubules.[2][3] Microtubules are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

Caption: Epothilone B's mechanism of action on microtubule dynamics.

Epothilones bind to the β-tubulin subunit of microtubules, promoting their polymerization and stabilizing them against depolymerization.[2][4] This disruption of normal microtubule dynamics leads to the arrest of the cell cycle in the G2-M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[2][5]

Conclusion

This compound has proven to be a valuable and effective chiral building block in the stereoselective synthesis of complex natural products. Its application in the total synthesis of Epothilone B showcases its ability to participate in highly diastereoselective aldol condensations, a crucial strategy for constructing intricate carbon skeletons with multiple stereocenters. The terminal alkene functionality further enhances its synthetic utility, providing opportunities for subsequent chemical transformations. For researchers in natural product synthesis and medicinal chemistry, this compound represents a readily accessible and powerful tool for the construction of biologically active molecules. Further exploration of its reactivity in other complex synthetic endeavors is warranted.

References

- 1. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Aldol Condensation with this compound and Its Application to an Improved Total Synthesis of Epothilone B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Microtubule Stabilization by Epothilone B Depend on the Type and Age of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppression of microtubule dynamics by epothilone B is associated with mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: 2-Methyl-4-pentenal as a Versatile Precursor in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Methyl-4-pentenal as a key building block in the synthesis of complex pharmaceutical agents. Its unique structural features, including an aldehyde functionality and a terminal double bond, allow for a variety of chemical transformations, making it a valuable precursor in the construction of intricate molecular architectures.

Introduction

This compound is an organic compound that serves as a crucial intermediate in the synthesis of fine chemicals and pharmaceuticals.[1] Its bifunctional nature allows for sequential and selective reactions, providing a strategic advantage in multi-step synthetic routes. This document outlines its application in the synthesis of Epothilone B, a potent anticancer agent, and provides detailed experimental protocols for key transformations.

Key Applications in Pharmaceutical Synthesis

The primary documented use of this compound in high-impact pharmaceutical synthesis is in the total synthesis of Epothilone B. Epothilones are a class of microtubule-stabilizing agents that have shown significant promise as anticancer drugs.

Synthesis of Epothilone B Intermediate

A critical step in an improved and highly concise total synthesis of Epothilone B involves a diastereoselective aldol condensation using this compound.[2] This reaction establishes a key stereocenter and builds the carbon skeleton of the macrolide. The terminal double bond of this compound is believed to play a crucial role in stabilizing the transition state, leading to high diastereoface selectivity.[2]

Experimental Protocols

Protocol 1: Swern Oxidation for the Synthesis of this compound

This protocol describes the synthesis of this compound from its corresponding alcohol, 2-methyl-pent-4-en-1-ol, via Swern oxidation.[3]

Materials:

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Dichloromethane (DCM)

-

2-Methyl-pent-4-en-1-ol

-

Triethylamine (Et3N)

-

Water (H2O)

-

Brine

-

Magnesium sulfate (MgSO4)

Procedure:

-

To a solution of oxalyl chloride (1.5 eq) in DCM at -60°C, add a solution of anhydrous DMSO (3.0 eq) in DCM under a nitrogen atmosphere and stir for 2 minutes.

-

Add a solution of 2-methyl-pent-4-en-1-ol (1.0 eq) in DCM, and stir the resulting mixture for 15 minutes at -60°C.

-

Add Et3N (5.0 eq) and stir the reaction mixture at ambient temperature for 20 minutes.

-

Quench the reaction with the addition of DCM and H2O.

-

Separate the organic layer, wash with brine, dry over MgSO4, and filter.

-

The solvent is removed under reduced pressure to yield this compound.

Protocol 2: Aldol Condensation for Epothilone B Intermediate Synthesis

This protocol outlines the key aldol condensation step utilizing this compound in the synthesis of an Epothilone B intermediate.[2]

Materials:

-

This compound (1)

-

Aldehyde coupling partner (2)

-

Appropriate chiral auxiliary or catalyst (not specified in the abstract)

-

Aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Lewis acid or base catalyst (as required by the specific aldol reaction variant)

-

Quenching solution (e.g., saturated ammonium chloride)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., sodium sulfate)

Procedure:

-

Dissolve the aldehyde coupling partner (2) in the chosen aprotic solvent and cool to the desired reaction temperature (e.g., -78 °C).

-

Add the appropriate catalyst and stir for a designated period.

-

Slowly add this compound (1) to the reaction mixture.

-

Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion, quench the reaction with the appropriate quenching solution.

-

Allow the mixture to warm to room temperature and perform a liquid-liquid extraction with an organic solvent.

-

Combine the organic layers, dry over a drying agent, and concentrate under reduced pressure.

-

Purify the resulting product using column chromatography.

Quantitative Data Summary

| Parameter | Swern Oxidation of 2-Methyl-4-penten-1-ol | Aldol Condensation for Epothilone B Intermediate |

| Precursor | 2-Methyl-4-penten-1-ol | This compound |

| Key Reagents | Oxalyl chloride, DMSO, Et3N | Aldehyde partner, Chiral catalyst |

| Product | This compound | Diastereomerically enriched aldol adduct |